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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BMS-303141,
a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL), in mouse models. The
provided protocols are intended to serve as a guide for studying the effects of BMS-303141 on
metabolic disorders, cancer, and inflammation.

Mechanism of Action

BMS-303141 inhibits ATP-citrate lyase (ACL), a crucial enzyme in the cytosol that catalyzes the
conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate.[1] This reaction is a
primary source of acetyl-CoA for the de novo synthesis of fatty acids and cholesterol.[2] By
blocking ACL, BMS-303141 effectively reduces the cellular pool of acetyl-CoA available for
lipogenesis and cholesterogenesis. This mechanism of action makes it a valuable tool for
investigating the roles of these pathways in various physiological and pathological processes.

Data Presentation

The following tables summarize the quantitative data from various studies involving the oral
administration of BMS-303141 in mice.

Table 1: Effects of BMS-303141 on Metabolic Parameters in Mice
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Dosage Plasma Plasma Fasting
Mouse ] . Body Referenc
and Cholester Triglyceri Plasma .
Model . Weight e
Duration ol des Glucose
High-fat 10 or 100 Gradual
_ 20-30% 20-30% 30-50% o
diet-fed mg/kg/day ) ) ) inhibition of  [3]
_ reduction reduction reduction _
mice for 34 days gain
High-fat 10
_ Not Not Not
diet-fed mg/kg/day » - Reduced -~ [4]
) specified specified specified
mice for 29 days
50 Reduced Reduced No
db/db mice  mg/kg/day serum serum improveme  Reduced [2][5]
for 30 days lipids lipids nt
Not
Hyperchole a 32.0-57.3%
] specified ) Not Not Not
sterolemic reduction N N N [6]
) (analogues specified specified specified
mice (total)
tested)
Table 2: Effects of BMS-303141 on Tumor Growth in Xenograft Mouse Models
Mouse . Dosage and Tumor Tumor
Cell Line ) . Reference
Model Duration Volume Weight
BALB/c nude 5 mg/kg/day Inhibited
) HepG2 Reduced [2]
mice for 8 days growth
5 mg/kg/day
Athymic for 8 days Markedl| Markedl|
Y ) HepG2 ) Y / / [7]
nu/nu mice (with reduced reduced
sorafenib)

Experimental Protocols

Below are detailed protocols for the oral administration of BMS-303141 in mice for metabolic
and oncology studies.
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Protocol 1: Evaluation of Metabolic Effects in db/db Mice

Objective: To assess the impact of BMS-303141 on ectopic lipid accumulation, inflammation,
and fibrosis in a model of type 2 diabetes.

Materials:

db/db mice (12 weeks old)[8]

BMS-303141 (Selleckchem)[4]

0.5% sodium carboxymethyl cellulose (CMC) solution[4]

Oral gavage needles

Standard laboratory equipment for blood and tissue collection and analysis

Procedure:

e Animal Acclimation: Acclimate 12-week-old db/db mice to the housing conditions for at least
one week before the experiment.

e Group Allocation: Randomly divide the mice into a vehicle control group and a BMS-303141
treatment group.

e Drug Preparation: Prepare a suspension of BMS-303141 in 0.5% sodium carboxymethyl
cellulose solution to a final concentration that allows for a dosage of 50 mg/kg/day.[2]

e Oral Administration: Administer the BMS-303141 suspension or the vehicle (0.5% CMC) to
the respective groups via oral gavage once daily for 30 days.[2][8]

e Monitoring: Monitor body weight and blood glucose levels every two weeks.[4]

o Sample Collection: At the end of the 30-day treatment period, euthanize the mice and collect
blood samples for serum lipid analysis. Perfuse and collect kidneys for histological
examination (e.g., Oil Red O staining for lipid accumulation, Masson staining for fibrosis) and
molecular analysis (e.g., expression of lipogenic and fibrogenic genes).[4][8]
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» Data Analysis: Analyze serum lipid profiles, histological changes, and gene expression levels
to determine the effects of BMS-303141.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To determine the effect of BMS-303141, alone or in combination with other agents,
on the growth of hepatocellular carcinoma (HCC) xenografts in mice.

Materials:

e BALB/c nude mice (4-5 weeks old)[7]

o HepG2 human hepatocellular carcinoma cells[2]
« BMS-303141

e Normal saline

o Oral gavage needles

 Calipers for tumor measurement

Procedure:

e Cell Culture and Implantation: Culture HepG2 cells under standard conditions.
Subcutaneously inject 5 x 10°7 HepG2 cells into the forelimb abdomen of each mouse.[2][7]

e Tumor Growth and Grouping: Allow the tumors to grow to a volume of approximately 100
mm3. Randomly assign mice into treatment groups (e.g., vehicle control, BMS-303141 alone,
sorafenib alone, BMS-303141 + sorafenib).[7]

o Drug Preparation: Prepare a suspension of BMS-303141 in normal saline for oral gavage at
a dosage of 5 mg/kg/day.[2][7]

o Oral Administration: Administer the prepared drug suspensions or vehicle to the respective
groups via oral gavage once daily for 8 consecutive days.[2][7]
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o Tumor Measurement: Measure the tumor volume every 2 days using calipers and calculate
the volume using the formula: V = 0.5 x length x width2.[7]

» Endpoint Analysis: At the end of the experiment, measure the final body weights, then
euthanize the mice. Excise, weigh, and photograph the tumors.[7] Tumor tissues can be
further processed for immunohistochemical analysis (e.g., Ki-67 staining for proliferation).[2]

[7]

o Data Analysis: Compare tumor volumes and weights between the different treatment groups
to assess the efficacy of BMS-303141.
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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